Lacto-N-fucopentaose-2

Vue d'ensemble

Description

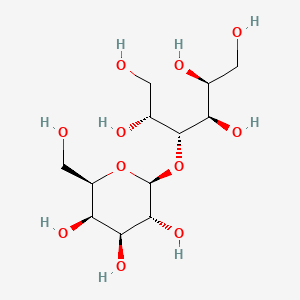

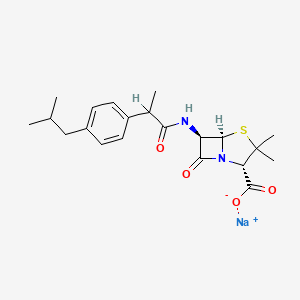

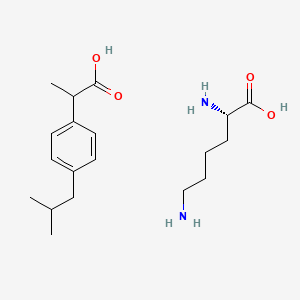

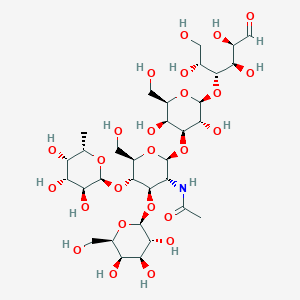

LNFP II is a human milk oligosaccharide . It is a sialyl-Lewis, hapten of human Lewis blood group determinant . LNFP II is a fucosylated, non-sialylated Galβ1-3GlcNAc core (type 1 core) human milk oligosaccharide . It can be associated with some gastrointestinal tumors .

Synthesis Analysis

LNFP II is produced by microbial synthesis through metabolic engineering strategies . This approach is effective for large-scale production of LNFP I. .Molecular Structure Analysis

The molecular formula of LNFP II is C32H55NO25 . The average mass is 853.771 Da and the monoisotopic mass is 853.306335 Da .Physical And Chemical Properties Analysis

LNFP II is a solid substance at room temperature . It is stable under normal conditions .Applications De Recherche Scientifique

Isolation and Characterization

Lacto-N-fucopentaose III, a pentasaccharide, was isolated from human milk and characterized, contributing to the understanding of the complex sugar compositions in human milk (Kobata & Ginsburg, 1969).

Impact on Embryo Development

A study found that a multivalent lacto-N-fucopentaose (LNFP) III-lysyllysine conjugate decompacted preimplantation mouse embryos, highlighting a potential role in early embryonic development and the importance of oligosaccharide structure in biological processes (Fenderson, Zehavi, & Hakomori, 1984).

Enzymatic Properties and Blood Groups

Research on N-acetyl-D-galactosaminyltransferases in blood groups A1 and A2 showed differences in their interaction with lacto-N-fucopentaose, offering insights into the biochemical basis of blood group specificity (Schachter et al., 1973).

Precipitating Antigens in Blood Groups

Lacto-N-fucopentaose II conjugates have been used to define the specificity of human anti-I cold agglutinin, demonstrating their application in understanding and potentially manipulating immune responses (Zopf & Ginsburg, 1975).

Microbial Biotransformation

Fucosylated lacto-N-tetraose was produced through microbial conversion, a process important for synthesizing complex oligosaccharides like lacto-N-fucopentaose, which has implications in industrial biotechnology and synthetic biology (Baumgärtner et al., 2015).

Antibody Production in Cancer Research

Monoclonal antibodies specific to the lacto-N-fucopentaose III sequence were obtained from mice immunized with human tumors, suggesting their potential role in cancer immunotherapy or diagnosis (Brockhaus et al., 1982).

Enzyme Specificity Studies

Research on alpha-L-Fucosidasefrom Streptomyces sp. 142 revealed enzyme specificity for lacto-N-biosidic linkages in oligosaccharides, including lacto-N-fucopentaose. This study provides insights into the enzymatic breakdown of complex sugars (Sano, Hayakawa, & Kato, 1992).

Affinity Chromatography in Enzyme Purification

An affinity chromatographic method was developed using a derivative of lacto-N-fucopentaose II for purifying α-l-fucosidase I, highlighting the application of lacto-N-fucopentaose in biochemical research and enzyme purification (Yoshima, Takasaki, & Kobata, 1979).

Human Milk Metabolome and Oligosaccharide Profiles

A study of human milk metabolome, including lacto-N-fucopentaose III, provided insights into the variability in milk oligosaccharides and their potential roles in infant and gut microbial development (Smilowitz et al., 2013).

Synthesis and Application in Prebiotics

A novel α1-2-fucosyltransferase was used for the synthesis of lacto-N-fucopentaose I, suggesting its potential as a prebiotic and highlighting the importance of enzymatic synthesis in producing complex oligosaccharides for nutritional and therapeutic purposes (Zhao et al., 2016).

Geographical Variation in Breast Milk

The study of breast milk across different geographical locations revealed significant differences in the levels of lacto-N-fucopentaose III, indicating the influence of genetics, diet, and environment on milk composition (Gómez-Gallego et al., 2018).

Immunomodulatory Potential

Lacto-N-fucopentaose III was synthesized with an activated linker for potential use in immunomodulation, demonstrating its application in the development of new therapeutic approaches (Zhang, Zou, & Lowary, 2013).

Safety And Hazards

Orientations Futures

LNFP II has been recognized as a novel food pursuant to Regulation (EU) 2015/2283 . The NF is intended to be used in a variety of foods, including infant formula (IF) and follow-on formula, foods for infants and toddlers, foods for special medical purposes and food supplements (FS). The target population is the general population . The anticipated daily intake of LNFP-I from use in IF is similar to the estimated natural mean highest daily intake in breastfed infants . The use of the NF in FS is not intended if other foods with added NF components or human milk (for infants and young children) are consumed on the same day .

Propriétés

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H55NO25/c1-8-16(42)20(46)22(48)30(51-8)56-26-14(7-38)54-29(15(33-9(2)39)27(26)57-31-23(49)21(47)18(44)12(5-36)52-31)58-28-19(45)13(6-37)53-32(24(28)50)55-25(11(41)4-35)17(43)10(40)3-34/h3,8,10-32,35-38,40-50H,4-7H2,1-2H3,(H,33,39)/t8-,10-,11+,12+,13+,14+,15+,16+,17+,18-,19-,20+,21-,22-,23+,24+,25+,26+,27+,28-,29-,30-,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKADDOYBRRMBPP-QKPOUJQKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC4C(C(OC(C4O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)C)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H55NO25 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501044991 | |

| Record name | Lacto-N-fucopentaose II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501044991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

853.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lacto-N-fucopentaose-2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006577 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Lacto-N-fucopentaose-2 | |

CAS RN |

21973-23-9 | |

| Record name | Lacto-N-fucopentaose II | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21973-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lacto-N-fucopentaose II | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021973239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lacto-N-fucopentaose II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501044991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lacto-N-fucopentaose-2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006577 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Z)-2-hydroxy-5-methyl-7-[(4Z,6Z,10Z)-3-methyl-12-oxo-1-oxacyclododeca-4,6,10-trien-2-yl]-4-oxooct-6-enyl]piperidine-2,6-dione](/img/structure/B1674231.png)